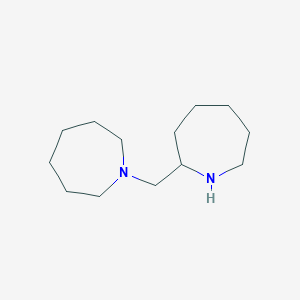

1-(Azepan-2-ylmethyl)azepane

説明

Structure

3D Structure

特性

分子式 |

C13H26N2 |

|---|---|

分子量 |

210.36 g/mol |

IUPAC名 |

1-(azepan-2-ylmethyl)azepane |

InChI |

InChI=1S/C13H26N2/c1-2-7-11-15(10-6-1)12-13-8-4-3-5-9-14-13/h13-14H,1-12H2 |

InChIキー |

FKJULXMLCXCDMD-UHFFFAOYSA-N |

正規SMILES |

C1CCCN(CC1)CC2CCCCCN2 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Bis Azepane Architectures, Including 1 Azepan 2 Ylmethyl Azepane

Direct Synthetic Routes for Dimeric Azepanes

The formation of bis-azepane structures, such as 1-(Azepan-2-ylmethyl)azepane, involves the creation of a carbon-nitrogen bond to bridge two pre-existing azepane rings. Key methodologies to achieve this linkage include reductive amination, amide bond formation followed by reduction, and direct alkylation.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly effective method for forming C-N bonds and represents a direct pathway to N-alkylated azepanes. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of azepane with azepane-2-carbaldehyde.

Recent advancements have focused on biocatalytic approaches using imine reductases (IREDs) and reductive aminases (RedAms), which offer high stereoselectivity for the synthesis of chiral amines. researchgate.netnih.gov These enzymes catalyze both the formation and reduction of the imine intermediate, often in a single pot under mild, aqueous conditions. nih.gov IREDs have been successfully applied to the synthesis of various substituted azepanes, demonstrating their potential for complex intramolecular reductive aminations. nih.gov In addition to enzymatic methods, chemical strategies using reagents like borazane (H₃B·NH₃) with carboxylic acids have also been developed for the reductive N-alkylation of amines, showing excellent functional group compatibility. rsc.org

Table 1: Reductive Amination Methodologies

| Catalyst/Reagent System | Substrate Scope | Key Features & Conditions | Reference(s) |

|---|---|---|---|

| Imine Reductases (IREDs) | Ketones, Aldehydes, Primary/Secondary Amines | Aqueous conditions, high enantioselectivity, can catalyze tandem inter- and intramolecular reactions. | researchgate.net, nih.gov, nih.gov |

| Iron Complex [Fe(CO)₄(IMes)] | Carbonyl derivatives, ω-amino fatty acids | Catalyzes hydrosilylation for reductive amination. | researchgate.net |

Amide Coupling and Related Bond-Forming Reactions

An alternative, two-step approach to bridging azepane moieties involves the formation of a stable amide bond, followed by its reduction. This sequence begins with the coupling of azepane with an activated derivative of azepane-2-carboxylic acid. Amide bond synthesis is a cornerstone of organic chemistry, with modern methods focusing on sustainability and efficiency. whiterose.ac.uk For instance, silica-catalyzed direct amidation provides a metal-free alternative to traditional coupling reagents. whiterose.ac.uk Flow chemistry has also been employed to streamline amide synthesis, reducing waste and improving scalability. acs.org

Once the amide intermediate, 1-(azepan-1-ylcarbonyl)azepane, is formed, it can be reduced to the target methylene-bridged compound, this compound. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation. This strategy, while less direct than reductive amination, is robust and utilizes well-established chemical transformations.

Table 2: Amide Formation Techniques

| Method | Activating Agent / Catalyst | Solvents / Conditions | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| Silica-Catalyzed Amidation | Activated K60 Silica | Toluene, Heat | Metal-free, direct coupling of acids and amines. | whiterose.ac.uk |

| Flow-to-Flow Synthesis | DPDTC / Thioester Intermediate | 2-MeTHF / H₂O | Reduces waste, improves scalability, avoids traditional coupling reagents. | acs.org |

Alkylation Approaches for Bridging Azepane Moieties

Direct N-alkylation provides the most straightforward route for connecting two azepane rings. This method involves the reaction of azepane, acting as a nucleophile, with an electrophilic partner such as 2-(halomethyl)azepane or 2-(sulfonyloxymethyl)azepane. The synthesis of 1-(3-phenoxypropyl)azepane via the alkylation of hexamethylene imine (azepane) with 3-phenoxypropyl bromide demonstrates the viability of this approach. acs.org

The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acid generated during the substitution. acs.org Phase-transfer catalysis can accelerate the reaction and minimize the formation of quaternary ammonium (B1175870) salt byproducts. acs.org Intramolecular N-alkylation has also been achieved under Mitsunobu conditions, highlighting the versatility of substitution reactions in forming C-N bonds for azepane functionalization. doi.org

Table 3: N-Alkylation Reactions for Azepane Derivatives

| Electrophile | Base / Catalyst | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|

| 3-Phenoxypropyl bromide | K₂CO₃ / Phase Transfer Catalyst | TBME | N-Alkyl Azepane | acs.org |

| Allyl bromide | Base | Not specified | N-Allyl Dibenzo[b,f]azepine | beilstein-journals.org |

| Amino Alcohol (intramolecular) | Mitsunobu Reagents (DEAD/PPh₃) | Not specified | Tricyclic Azepane | doi.org |

Construction of the Azepane Ring System

The synthesis of the seven-membered azepane ring is a fundamental prerequisite for the preparation of dimeric structures. The formation of this heterocycle is challenging due to entropic factors but has been accomplished through numerous innovative strategies, primarily involving ring cyclization or ring expansion reactions. researchgate.net

Cyclization Reactions for Azepane Ring Formation

The formation of the azepane ring via intramolecular cyclization is a common and versatile strategy. A variety of methods have been developed to induce the formation of the seven-membered ring from acyclic precursors.

Metal-Catalyzed Cyclization: Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has been shown to effectively produce tetrahydroazepine derivatives through a 7-exo-dig cyclization pathway. beilstein-journals.org Copper(I) catalysis enables a tandem amination/cyclization of functionalized allenynes to yield α-CF₃-containing azepine-2-carboxylates. mdpi.com

Radical Cyclization: Photoredox-catalyzed methods have been developed for the intramolecular cyclization of N-benzyl-N-(2-ethynylaryl)-amides and other precursors to form various fused azepine systems. doi.orgrsc.org

Condensation and Cascade Reactions: An intramolecular 1,7-carbonyl-enamine cyclization has been studied as a mode for azepine ring closure. chem-soc.si Domino ring-opening/cyclization reactions of substrates like cyclopropane (B1198618) carbaldehydes with N-benzyl anilines provide access to dihydro-1H-benzo[b]azepine derivatives. researchgate.net

Table 4: Selected Cyclization Reactions for Azepane Ring Formation

| Reaction Type | Catalyst / Reagent | Key Precursor | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Intramolecular Hydroamination | Gold–Triethynylphosphine Complex | N-(6-Heptyn-1-yl)-p-toluenesulfonamide | Tetrahydroazepine derivative | beilstein-journals.org |

| Tandem Amination/Cyclization | Cu(I) Catalyst | Fluorinated Allenynes and Amines | α-CF₃-Azepine-2-carboxylate | mdpi.com |

| Carbonyl-Enamine Cyclization | Acid or Base Catalysis | Tertiary Enamines with Carbonyl groups | Functionalized Azepine Ring Systems | chem-soc.si |

| Domino Ring Opening/Cyclization | p-Toluenesulfonic Acid (PTSA) | Cyclopropane Carbaldehyde and N-Benzyl Aniline | Dihydro-1H-benzo[b]azepine | researchgate.net |

Ring Expansion Methodologies

Ring expansion reactions provide a powerful alternative for synthesizing azepanes, often starting from more readily available five- or six-membered rings. researchgate.netresearchgate.net These methods transform existing cyclic frameworks into the larger seven-membered azepane system.

Photochemical Ring Expansion: A notable strategy involves the photochemical dearomative ring expansion of nitroarenes, which converts a six-membered benzenoid framework into a seven-membered ring system, providing access to complex azepanes in two steps. nih.gov A formal [5+2] cycloaddition approach utilizes a photochemical rearrangement of N-vinylpyrrolidinones, formed from pyrrolidinones and aldehydes, to construct azepin-4-ones. nih.gov

Expansion of Piperidines and Pyrrolidines: Diastereomerically pure azepane derivatives can be prepared in excellent yield through the stereoselective and regioselective ring expansion of piperidines. rsc.org Similarly, 2-fluoroalkyl-4-substituted azepanes have been constructed via the ring expansion of proline-derived N-benzyl pyrrolidino-alcohols. doi.org

Expansion of Aromatic Heterocycles: An iodine-mediated method has been reported for the expansion of pyridine (B92270) rings to synthesize azepines. acs.org

Table 5: Ring Expansion Methodologies for Azepane Synthesis

| Starting Ring System | Key Reagent(s) / Conditions | Expansion Type | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Nitroarenes | Blue Light (Photochemical) | Dearomative Ring Expansion | Complex Azepanes | nih.gov |

| N-Vinylpyrrolidinones | Photochemical Rearrangement | Formal [5+2] Cycloaddition | Azepin-4-ones | nih.gov |

| Piperidines | Not specified | Stereoselective Ring Expansion | Diastereomerically Pure Azepanes | rsc.org |

| Pyridines | Iodine / Air | Iodine-Mediated Expansion | Azepines | acs.org |

| Proline-derived Pyrrolidines | Triflic Anhydride | Nucleophilic Ring Opening/Expansion | 2-Fluoroalkyl-4-substituted Azepanes | doi.org |

Cyclocondensation Approaches to Azepane Scaffolds

Cyclocondensation reactions represent a convergent and powerful strategy for the construction of azepane rings from acyclic precursors. These methods involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single or sequential process.

A notable example is the Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.govresearchgate.net This method provides densely substituted azepanones with high diastereoselectivity and in good to excellent yields. nih.govresearchgate.net Ytterbium triflate (Yb(OTf)₃) has been identified as an effective catalyst for this transformation, which proceeds under mild conditions. nih.gov The use of a copper triflate catalyst in conjunction with a trisoxazoline (Tox) ligand has enabled an enantioselective variant of this reaction. researchgate.net

Another approach is a formal two-step [5+2] cycloaddition to form azepinones. nih.gov This strategy involves the condensation of a pyrrolidinone with an aldehyde, followed by a photochemical Fries-like rearrangement to construct the azepinone ring. nih.gov This method allows for significant structural diversity and functionalization around the azepane core. nih.gov

Furthermore, a one-pot, three-component domino reaction has been developed for the synthesis of polycyclic pyrrolidine-fused spirooxindoles, which can serve as precursors to azepane-containing structures. researchgate.net Additionally, a simple and efficient cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium provides a green and straightforward one-pot synthesis of various N-heterocycles, including azepanes. medcraveonline.com

Catalytic and Mechanistic Considerations in Azepane Synthesis

The efficiency and selectivity of azepane synthesis are heavily reliant on the choice of catalyst and a thorough understanding of the reaction mechanism. This section explores key catalytic systems and the optimization of reaction conditions.

Metal-Catalyzed Coupling Reactions (e.g., Cu/Pd)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of functionalized azepanes. researchgate.neteie.gr Palladium (Pd) and copper (Cu) catalysts are frequently employed in these transformations. eie.grmdpi.comacs.org

Palladium-mediated cross-coupling of α-halo eneformamides with unactivated nucleophiles provides a direct route to functionalized azepanes and azepenes under mild conditions. researchgate.netacs.org Alkenylations via Heck coupling, alkynylations via Sonogashira coupling, and arylations via Suzuki coupling have all been successfully demonstrated. acs.org These reactions often proceed with excellent stereoselectivity and high yields. researchgate.netacs.org The coupling of azepane itself with aryl bromides, while sometimes challenging, can be achieved using specific palladium-based catalysts to furnish N-arylated products. acs.org

Copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with primary and secondary amines offers an efficient pathway to novel α-CF₃-containing azepine-2-carboxylates. mdpi.com The reaction proceeds smoothly in the presence of a Cu(I) catalyst, such as Cu(MeCN)₄PF₆, in a suitable solvent like dioxane. mdpi.com

Rhodium(III)-catalyzed C-H activation and subsequent cyclization reactions have also emerged as a powerful strategy for constructing azepine-containing scaffolds, such as benzo[c]azepine-1,3(2H)-diones. researchgate.net

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of azepane synthesis. researchgate.netrsc.org Key parameters that are often tuned include the catalyst, solvent, temperature, and reaction time.

In the photochemical dearomative ring expansion of nitroarenes, the choice of solvent (e.g., THF) and the duration of irradiation are critical for achieving high yields. researchgate.net For the (4+3) annulation of cyclopropanes and azadienes, screening various Lewis acid catalysts revealed that Yb(OTf)₃ provided the best results in terms of yield and diastereoselectivity. nih.gov The addition of molecular sieves was also found to be beneficial in some cases. nih.gov

For the silyl-aza-Prins cyclization to form tetrahydroazepines, a systematic optimization of the iron(III) salt catalyst, its loading, and the reaction temperature was necessary to suppress the formation of undesired pyrrolidine (B122466) byproducts and maximize the yield of the desired seven-membered ring. acs.org Similarly, in the synthesis of dihydro-1H-azepines via ring expansion of 7,7-dihalo-2-azabicyclo[4.1.0]heptanes, the reaction conditions, including the use of microwave irradiation and a specific base (K₂CO₃), were carefully optimized to achieve the desired transformation. rsc.org

The development of enantioselective syntheses often requires the screening of chiral ligands in combination with the metal catalyst. For instance, in the (4+3) annulation, the use of a copper triflate with a chiral trisoxazoline (Tox) ligand was key to achieving an enantioselective transformation. researchgate.net

Solvent-Free and Sustainable Synthetic Protocols

In line with the principles of green chemistry, there is a growing interest in developing solvent-free and sustainable methods for azepane synthesis. These approaches aim to reduce the environmental impact by minimizing waste and avoiding the use of hazardous organic solvents. researchgate.netmedcraveonline.com

One such example is the one-pot, three-component synthesis of spirooxindole derivatives, which can be carried out under catalyst-free conditions at room temperature in an ethanol-water mixture. researchgate.net This methodology is eco-friendly, provides high yields, and simplifies product isolation. researchgate.net Another sustainable approach utilizes ZrO₂ nanoparticles as a reusable solid dual acid-base catalyst for the synthesis of multifunctionalized spirooxindole derivatives under solvent-free conditions. researchgate.net This method offers advantages such as operational simplicity, reduced reaction times, and the elimination of toxic solvents. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable tool for developing sustainable protocols. medcraveonline.com For instance, the cyclocondensation of alkyl dihalides and primary amines to form azepanes can be efficiently carried out in an alkaline aqueous medium under microwave irradiation, providing a rapid and environmentally benign one-pot synthesis. medcraveonline.com

Chemical Transformations and Derivatization of 1 Azepan 2 Ylmethyl Azepane Frameworks

Reactivity of Amine Centers within Azepane Rings

The nitrogen atoms within the two azepane rings are the primary centers of reactivity in the 1-(azepan-2-ylmethyl)azepane molecule. The distinct electronic and steric environments of the secondary and tertiary amines dictate their reactivity towards various electrophiles.

The secondary amine in the this compound framework is susceptible to alkylation, a common method for the introduction of various substituents. This reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. The reactivity of the secondary amine allows for the synthesis of a diverse range of N-substituted derivatives.

In contrast, the tertiary amine is generally less reactive towards alkylation due to increased steric hindrance and the absence of a proton to be removed. However, under forcing conditions with highly reactive alkylating agents, the tertiary amine can undergo quaternization to form a quaternary ammonium (B1175870) salt.

Table 1: General Alkylation Reactions of Amine Centers

| Amine Type | Alkylating Agent | Product | General Conditions |

| Secondary | Alkyl Halide (R-X) | N-Alkyl-1-(azepan-2-ylmethyl)azepane | Base, Solvent (e.g., K2CO3, CH3CN) |

| Tertiary | Alkyl Halide (R-X) | Quaternary Ammonium Salt | Harsher conditions (e.g., high temperature) |

The secondary amine of this compound can readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is a robust method for introducing a carbonyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the nitrogen atom. The resulting amide is significantly less basic and nucleophilic than the parent amine.

The tertiary amine, lacking a proton, does not undergo acylation under standard conditions. This differential reactivity allows for the selective functionalization of the secondary amine in the presence of the tertiary amine.

Table 2: General Acylation Reactions of the Secondary Amine

| Acylating Agent | Product | General Conditions |

| Acyl Chloride (RCOCl) | N-Acyl-1-(azepan-2-ylmethyl)azepane | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) |

| Acid Anhydride ((RCO)2O) | N-Acyl-1-(azepan-2-ylmethyl)azepane | Heat, optional catalyst |

Both amine centers in this compound possess nucleophilic character due to the lone pair of electrons on the nitrogen atoms. The secondary amine is generally a stronger nucleophile than the tertiary amine due to reduced steric hindrance. These amine centers can react with a variety of electrophiles beyond alkyl and acyl halides. For instance, they can participate in Michael additions to α,β-unsaturated carbonyl compounds or ring-opening reactions of epoxides. The regioselectivity of these reactions will be influenced by the steric and electronic environment of the specific electrophile and the reaction conditions employed.

Transformations Involving the Methylene (B1212753) Bridge

The methylene bridge connecting the two azepane rings is generally considered to be chemically inert under typical reaction conditions. Composed of a strong carbon-carbon single bond, it is not readily susceptible to cleavage or functionalization. However, radical-based transformations or reactions involving strong oxidizing agents could potentially lead to modifications at this position, although such reactions are not commonly reported for this specific framework. Research on related bis(indolyl)methanes has shown that the methylene bridge can be functionalized, suggesting that similar strategies might be adaptable to the this compound scaffold under specific catalytic conditions. clockss.org

Functionalization of the Azepane Rings

Beyond the reactivity of the amine centers, the carbon skeleton of the azepane rings can also be functionalized, allowing for the introduction of substituents that can influence the conformation and biological activity of the molecule.

Direct substitution on the saturated carbon atoms of the azepane rings is challenging due to the lack of inherent reactivity. However, strategies for the synthesis of substituted azepanes can be employed to introduce functionality at various positions on the ring. rwth-aachen.denih.govrsc.org These methods often involve multi-step sequences starting from functionalized precursors. For instance, ring-expansion reactions of smaller, more readily functionalized piperidine (B6355638) rings can provide access to substituted azepanes. rsc.org Additionally, modern synthetic methodologies are continually being developed for the direct C-H functionalization of saturated heterocycles, which could potentially be applied to the this compound framework.

Oxidation and Reduction Pathways

While specific studies on the oxidation and reduction of this compound are not extensively documented in the reviewed literature, the chemical behavior of this compound can be inferred from the well-established reactivity of secondary amines and cyclic amine systems.

Oxidation:

The secondary amine groups in this compound are susceptible to oxidation by various reagents. For instance, treatment with neutral potassium permanganate (B83412) (KMnO4) is a known method for the oxidation of secondary amines, which can lead to the formation of aldehydes or ketones depending on the structure of the amine. quora.comquora.comacs.org In the case of this compound, oxidation could potentially lead to the formation of N-oxides or, under more vigorous conditions, cleavage of the C-N bonds.

Another significant oxidation pathway for cyclic amines is catalytic dehydrogenation. This process introduces unsaturation into the heterocyclic ring system. rsc.orgrsc.orgcinz.nzresearchgate.net Various transition metal catalysts, including iridium and cobalt complexes, have been shown to effectively catalyze the dehydrogenation of cyclic amines, often with the liberation of hydrogen gas. rsc.orgrsc.org Applying such methods to this compound could yield a range of partially or fully unsaturated derivatives, thereby expanding its chemical diversity.

Reduction:

Reduction pathways for this compound would typically involve the reduction of its oxidized derivatives. For example, if N-oxides of this compound are formed, they can be selectively reduced back to the parent amine. Reagents such as titanium(III) chloride (TiCl3) and diboron (B99234) reagents have proven effective for the reduction of amine N-oxides. nih.govresearchgate.netnih.gov This reduction step is often utilized in drug metabolism studies to confirm the presence of N-oxide metabolites. nih.govresearchgate.net

The table below summarizes potential oxidation and reduction reactions applicable to the this compound framework based on general chemical principles.

| Transformation | Reagent/Catalyst | Potential Product(s) | Reference |

| Oxidation | Neutral KMnO4 | N-oxides, Cleavage products | quora.comquora.comacs.org |

| Catalytic Dehydrogenation | Iridium or Cobalt complexes | Unsaturated azepane derivatives | rsc.orgrsc.orgresearchgate.net |

| Reduction of N-oxide | Titanium(III) chloride (TiCl3) | Parent amine | nih.govresearchgate.net |

| Reduction of N-oxide | Diboron reagents | Parent amine | nih.gov |

Synthesis of Advanced Azepane Derivatives

The synthesis of advanced derivatives from the this compound scaffold is a key area of research for developing new compounds with tailored properties. nih.govlifechemicals.com This involves strategic structural modifications and the investigation of the resulting isomers and their potential rearrangements.

Structural Modifications for Research Purposes

Structural modifications of the this compound framework are primarily aimed at exploring its potential in medicinal chemistry and materials science. lifechemicals.com The presence of two secondary amine nitrogens allows for a wide range of derivatization reactions.

N-alkylation and N-acylation are common strategies to introduce various functional groups onto the azepane rings. These modifications can significantly alter the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, which are critical determinants of pharmacological activity. For instance, the synthesis of N-substituted glutamamides has been explored for developing potential anticancer agents. nih.gov Similarly, the introduction of substituents on the azepane ring can influence the conformational preferences of the molecule, which can be crucial for its biological activity. lifechemicals.com

The synthesis of analogs for structure-activity relationship (SAR) studies often involves the preparation of a library of derivatives with systematic variations in their structure. This can include the introduction of different alkyl or aryl groups on the nitrogen atoms, or the incorporation of functional groups such as hydroxyl, carboxyl, or amido moieties on the azepane rings themselves. nih.govnih.gov Such studies are essential for identifying the key structural features responsible for a desired biological effect.

The following table presents examples of structural modifications that could be applied to the this compound framework for research purposes.

| Modification Type | Reagents/Method | Purpose | Potential Derivative Class |

| N-Alkylation | Alkyl halides, Reductive amination | Modulate basicity and lipophilicity | N,N'-dialkyl derivatives |

| N-Acylation | Acyl chlorides, Anhydrides | Introduce amide functionalities | N,N'-diacyl derivatives |

| Ring Functionalization | Hydroboration-oxidation | Introduce hydroxyl groups | Hydroxylated azepane derivatives |

| N-Arylation | Buchwald-Hartwig amination | Introduce aromatic substituents | N,N'-diaryl derivatives |

Isomeric Investigations and Rearrangement Studies

The conformational flexibility of the seven-membered azepane rings in this compound gives rise to a complex landscape of potential isomers. lifechemicals.com The molecule can exist as a mixture of diastereomers and conformational isomers.

Isomeric Investigations:

Due to the chiral center at the 2-position of one of the azepane rings, this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms would be crucial for studying their differential interactions with biological targets. Furthermore, the two azepane rings can adopt various chair and boat-like conformations, leading to a number of conformational isomers. ias.ac.innih.gov Spectroscopic techniques, particularly NMR, are powerful tools for elucidating the preferred conformations of such cyclic systems in solution. ias.ac.in Computational modeling can also provide valuable insights into the relative energies and geometries of different conformers. nih.gov The separation and characterization of individual diastereomers, if formed during synthesis, would be essential for a complete understanding of the molecule's properties.

Rearrangement Studies:

The this compound framework, being a saturated diamine, is generally stable under normal conditions. However, under certain reaction conditions, such as in the presence of strong acids or upon thermal stress, rearrangement reactions could potentially occur. For instance, acid-catalyzed rearrangements are known for some cyclic amine derivatives. nih.gov Thermal rearrangements of azepine derivatives have also been reported, which can lead to the formation of different heterocyclic systems. acs.orgrsc.orgmdpi.com While no specific rearrangement studies on this compound have been found, the possibility of such transformations under forcing conditions should be considered, potentially leading to novel molecular scaffolds. A notable rearrangement in the synthesis of azepanes is the Beckmann rearrangement of cyclohexanone (B45756) oximes. acs.org

The table below outlines key aspects of isomeric and rearrangement studies relevant to the this compound structure.

| Area of Investigation | Key Concepts | Relevant Techniques/Methods |

| Stereoisomerism | Enantiomers due to chiral center | Chiral chromatography, Polarimetry |

| Conformational Isomerism | Chair and boat conformations of azepane rings | NMR spectroscopy, X-ray crystallography, Computational modeling |

| Potential Rearrangements | Acid-catalyzed rearrangements, Thermal rearrangements | Mass spectrometry, NMR spectroscopy to identify products |

Rigorous Structural Elucidation and Conformational Analysis of Bis Azepane Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(Azepan-2-ylmethyl)azepane, verifying its molecular weight, and identifying its constituent functional groups.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments are essential for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show a complex series of multiplets in the aliphatic region, corresponding to the methylene (B1212753) (-CH₂-) protons of the two azepane rings and the linking methylene bridge. The chemical shifts would be influenced by their proximity to the nitrogen atoms. Protons on carbons adjacent to nitrogen (N-CH₂) would typically appear at a lower field (downfield) compared to other methylene protons in the rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons in each azepane ring and the methylene bridge. The chemical shifts of carbons bonded to nitrogen would be characteristic.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. nih.gov

COSY experiments establish ¹H-¹H coupling correlations, helping to trace the connectivity of protons within each azepane ring.

HSQC experiments correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connection of the methylene bridge to both azepane rings at the N-1 and C-2 positions, respectively.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₂ (Ring 1) | ~2.5 - 3.0 | ~50 - 60 |

| N-CH₂-C (Linker) | ~2.4 - 2.8 | ~55 - 65 |

| N-CH (Ring 2) | ~2.8 - 3.3 | ~60 - 70 |

| Ring CH₂ (β, γ to N) | ~1.4 - 1.8 | ~25 - 35 |

Note: The data in this table represents typical, expected chemical shift ranges for protons and carbons in similar azepane environments and is for illustrative purposes.

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₃H₂₆N₂), the expected exact molecular weight is 210.21 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. nih.gov An ESI (Electrospray Ionization) source would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 211.2174.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₂₆N₂ |

| Exact Molecular Weight | 210.2096 g/mol |

| [M+H]⁺ Ion (HRMS) | m/z 211.2174 |

| Common Fragment Ions | Fragments corresponding to cleavage of the azepane rings or the linker. |

Infrared (IR) spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule. For this compound, the spectrum would be characterized by absorptions corresponding to C-H and C-N bonds.

C-H Stretching: Strong absorption bands would be observed in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds in the methylene groups.

N-H Stretching: Since this compound is a tertiary amine, there would be no N-H stretching bands, which are typically seen around 3300-3500 cm⁻¹.

C-N Stretching: Weaker to medium intensity bands for C-N stretching would be expected in the 1000-1250 cm⁻¹ region.

CH₂ Bending: Characteristic bending (scissoring) vibrations for the methylene groups would appear around 1450-1470 cm⁻¹.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. rsc.org To perform this analysis, a suitable single crystal of this compound or a salt derivative would need to be grown.

The analysis would confirm the connectivity of the two azepane rings through the methylene bridge. Furthermore, it would provide unambiguous information on the preferred conformation of each seven-membered ring in the crystal lattice. nih.gov Studies on other substituted diazepane derivatives have revealed that chair-like conformations are often preferred. nih.gov The crystallographic data would also detail intermolecular interactions, such as hydrogen bonding (if a salt is formed) and van der Waals forces, which dictate the crystal packing. mdpi.com

Conformational Dynamics and Isomerism

The seven-membered azepane ring is highly flexible and can exist in multiple conformations that can interconvert. Understanding these dynamics is crucial for a complete picture of the molecule's behavior.

The azepane ring, like cycloheptane, does not have a single, rigid low-energy conformation like the chair of cyclohexane. Instead, it exists as a dynamic equilibrium of several low-energy conformers, primarily twist-chair and twist-boat forms. The energy barrier between these conformations is typically low, leading to rapid interconversion at room temperature.

For this compound, the presence of the bulky substituent on each ring would influence the conformational equilibrium. The molecule will likely adopt a conformation that minimizes steric hindrance between the two rings. Computational modeling, in conjunction with variable-temperature NMR studies, could be used to determine the relative energies of different conformers and the energy barriers for their interconversion. In similar seven-membered ring systems, chair-like conformations with substituents in equatorial positions are often found to be the most stable. nih.gov

Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Intramolecular hydrogen bonding plays a significant role in dictating the preferred conformation of flexible molecules. In the case of this compound, a potential intramolecular hydrogen bond could exist between the N-H proton of one azepane ring and the lone pair of the nitrogen atom on the adjacent ring. This interaction would lead to a more compact, folded conformation. The strength of such a hydrogen bond would be influenced by the solvent environment; polar, protic solvents would compete for hydrogen bonding, favoring more extended conformations. nih.gov

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for investigating these interactions. DFT calculations can predict the relative energies of different conformers and quantify the energetic contribution of intramolecular hydrogen bonds and other non-covalent forces, such as van der Waals interactions. researchgate.net For instance, in related piperidine (B6355638) derivatives, non-covalent interactions have been extensively studied using these methods. researchgate.net

Table 1: Calculated Energetic Contributions of Non-Covalent Interactions in a Model Bis-Heterocyclic Amine System

| Interaction Type | Calculated Energy (kcal/mol) | Conformation |

| Intramolecular N-H···N Hydrogen Bond | -2.5 to -4.0 | Folded |

| van der Waals Interactions (gauche) | +0.5 to +1.5 | Extended |

| van der Waals Interactions (anti) | -0.2 to -0.5 | Extended |

| Solvation Energy (Water) | Favors Extended | Extended |

Note: The data in this table is hypothetical and based on typical values observed in related heterocyclic systems for illustrative purposes.

Other non-covalent interactions that influence the conformation of bis-azepane compounds include dipole-dipole interactions and steric hindrance between the two azepane rings. The relative orientation of the rings will be a balance between minimizing steric repulsion and maximizing attractive forces like hydrogen bonding.

Stereochemical Characterization

The stereochemistry of this compound is centered around the chiral carbon at the 2-position of the substituted azepane ring. This chirality gives rise to two enantiomers: (R)-1-(Azepan-2-ylmethyl)azepane and (S)-1-(Azepan-2-ylmethyl)azepane.

The synthesis of enantiomerically pure substituted azepanes is a significant area of research, often involving stereoselective methods. rsc.orgacs.org The stereochemical outcome of such syntheses is crucial as different enantiomers can exhibit distinct biological activities and physical properties.

The conformational flexibility of the azepane rings adds another layer of complexity to the stereochemical analysis. Each enantiomer can exist as a mixture of different conformers in solution. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the predominant solution-state conformation and the relative orientation of the two azepane rings. rsc.org

Table 2: Predicted Spectroscopic Data for Diastereomeric Conformers of a 2-Substituted Azepane Derivative

| Diastereomer | Predominant Conformer | Key ¹H NMR Chemical Shifts (ppm) | Predicted NOE Correlations |

| (R,R)-like | Chair-Twist | H-2: 3.1 (m), H-7: 2.8 (m) | H-2 with H-8 |

| (R,S)-like | Twist-Chair | H-2: 3.3 (m), H-7: 2.6 (m) | H-2 with H-6 |

Note: This table presents hypothetical data based on known principles of NMR spectroscopy and conformational analysis of substituted azepanes for illustrative purposes.

The absolute configuration of the chiral center can be determined using techniques such as X-ray crystallography if a suitable single crystal can be obtained. rsc.org Alternatively, chiroptical methods like circular dichroism (CD) spectroscopy can be employed to distinguish between the enantiomers in solution.

Computational and Theoretical Studies on 1 Azepan 2 Ylmethyl Azepane and Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or nucleic acid. uobaghdad.edu.iq These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their binding affinity and selectivity. nih.govresearchgate.net

Molecular docking is a key method in molecular simulation that can predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. uobaghdad.edu.iq This technique is widely applied to azepane derivatives to elucidate their binding modes with various biological targets. For instance, docking studies on azepine derivatives have been used to identify potential inhibitors for the H1N1 virus by calculating the Cdocker interaction energy with the neuraminidase enzyme. neliti.com Similarly, novel azepine derivatives based on a quinazolinone moiety have been investigated in silico against proteins of the Hedgehog signaling pathway to assess their anticancer potential. nih.govresearchgate.net

For 1-(Azepan-2-ylmethyl)azepane and its analogues, molecular docking could be employed to predict their interactions with specific receptors. The process would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The target receptor's structure would be obtained from a protein database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their binding energy, and the most favorable binding modes would be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

These predictions can guide the synthesis of analogues with improved binding affinity and biological activity.

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. nih.gov For a flexible molecule like this compound, which contains two azepane rings, understanding its conformational landscape is crucial.

Higher-membered cycloalkanes, including azepane, exist in diverse conformations. nih.gov High-level electronic structure calculations have shown that the twist-chair conformation is the most stable for azepane. nih.gov The presence of heteroatoms can influence the relative energies of different conformations. nih.gov

Energy minimization is a computational process used to find the lowest energy conformation of a molecule. semanticscholar.org For this compound, an initial 3D structure would be subjected to energy minimization using force fields like MMFF94 or AMBER. This process refines the geometry of the molecule to a stable state, which can then be used for further studies like docking simulations.

A systematic conformational search would identify a range of low-energy conformers. The resulting data can be presented in a table summarizing the relative energies of the most stable conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Global Minimum | 0.00 | Angle 1, Angle 2, Angle 3 |

| Conformer 2 | 1.25 | Angle 1, Angle 2, Angle 3 |

| Conformer 3 | 2.50 | Angle 1, Angle 2, Angle 3 |

| Conformer 4 | 3.75 | Angle 1, Angle 2, Angle 3 |

Note: This table is illustrative and would be populated with data from actual conformational analysis calculations.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. inovatus.esnih.gov These methods are based on solving the Schrödinger equation and offer a more accurate description of molecular properties compared to classical mechanics-based methods.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. espublisher.com It has been successfully applied to study the structural and electronic properties of azepane and its derivatives. nih.govresearchgate.net

For this compound, DFT calculations using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)) could be performed to: nih.gov

Optimize the molecular geometry: To obtain a highly accurate 3D structure.

Calculate electronic properties: Such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map provides insights into the charge distribution and reactive sites of the molecule.

Predict spectroscopic properties: Including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structure validation. nih.gov

Table 2: Calculated Electronic Properties of Azepane (for comparison)

| Property | Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | -275.175393 | M06-2X/6-311++G(d,p) nih.gov |

| Dipole Moment (Debye) | 0.0049 | M06-2X/6-311++G(d,p) nih.gov |

| C–N–C Bond Angle (°) | 116.2 | MP2 nih.gov |

Note: This table presents data for the parent azepane ring. Similar calculations would be performed for this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is likely to be localized on the nitrogen atoms due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO distribution would indicate the regions prone to nucleophilic attack. This analysis is crucial for understanding the reaction mechanisms involving this compound.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This table is illustrative and would be populated with data from actual quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are methodologies used to correlate the chemical structure of a series of compounds with their biological activity. wu.ac.thunar.ac.id SAR provides qualitative relationships, while QSAR establishes mathematical models to predict the activity of new compounds. nih.govwu.ac.th

For a series of analogues of this compound, a QSAR study would involve:

Data Set Preparation: A series of analogues with known biological activities would be selected.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analogue. researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a QSAR model that correlates the descriptors with the biological activity. wu.ac.th

Model Validation: The predictive power of the model would be assessed using statistical parameters and external validation. wu.ac.th

A robust QSAR model can be used to predict the activity of newly designed analogues, thereby prioritizing the synthesis of the most promising compounds. jmchemsci.com SAR studies, often complemented by molecular docking, provide insights into the structural features that are important for activity, such as the presence of specific functional groups or conformational preferences. nih.gov

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a cornerstone of computational drug design, providing an abstract representation of the key molecular features essential for recognition at a biological target. patsnap.comnih.gov A pharmacophore model defines the specific three-dimensional arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups that a molecule must possess to elicit a specific biological response. slideshare.net For a flexible molecule like this compound, understanding its pharmacophoric features is crucial for designing analogues with potentially improved activity and selectivity. researchgate.net

The development of a pharmacophore model can follow two primary paths: ligand-based or structure-based. patsnap.comresearchgate.net Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown and rely on analyzing a set of known active molecules to identify common chemical features. dovepress.com Conversely, structure-based methods derive the pharmacophore from the known binding site of a target protein, defining key interaction points. slideshare.net In the context of this compound and its analogues, where a specific target is not defined, a ligand-based approach would be the logical starting point, assuming a set of active and inactive analogues is available.

Defining the Pharmacophoric Features

The structure of this compound presents several key chemical properties that can be translated into pharmacophoric features. The two secondary amine nitrogens within the azepane rings are the most prominent features. Depending on the physiological pH and the pKa of the molecule, these amines can exist in a neutral state, acting as Hydrogen Bond Acceptors (HBA), or in a protonated, cationic state, functioning as Positive Ionizable (PI) centers and Hydrogen Bond Donors (HBD). nih.gov The saturated seven-membered rings and the methylene (B1212753) linker provide a significant non-polar surface area, which can be defined as one or more Hydrophobic (HY) features.

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Description | Potential Role in Molecular Recognition |

| Positive Ionizable (PI) | The two azepane nitrogen atoms, when protonated. | Forms ionic bonds or strong hydrogen bonds (as a donor) with negatively charged residues (e.g., Asp, Glu) in a target binding site. |

| Hydrogen Bond Acceptor (HBA) | The two azepane nitrogen atoms in their neutral, lone-pair-bearing state. | Accepts hydrogen bonds from donor groups (e.g., Ser, Thr, Tyr, backbone N-H) in a target. |

| Hydrophobic (HY) | The aliphatic carbon framework of the two azepane rings and the methylene bridge. | Engages in van der Waals or hydrophobic interactions with non-polar pockets of a biological target. |

Hypothetical Pharmacophore Model Generation

To construct a 3D pharmacophore model, a set of biologically active analogues of this compound would be conformationally analyzed. By superimposing the low-energy conformations of these active molecules, a common spatial arrangement of the identified pharmacophoric features can be determined. researchgate.net A hypothetical model for a target that recognizes diamine structures might consist of two positive ionizable centers (PI1, PI2) and a hydrophobic feature (HY1). The distances between these features are critical for defining the model's specificity.

Table 2: Hypothetical 4-Point Pharmacophore Model for Analogues

| Feature 1 | Feature 2 | Distance Range (Å) | Description |

| PI 1 | PI 2 | 4.5 - 6.0 | Represents the distance between the two protonated nitrogen centers, crucial for spanning specific anchor points in a receptor. |

| PI 1 | HY 1 | 3.0 - 4.5 | Defines the spatial relationship between one of the cationic centers and a key hydrophobic region. |

| PI 2 | HY 1 | 3.0 - 4.5 | Defines the spatial relationship between the second cationic center and the same hydrophobic region. |

This model could then be used as a 3D query to screen large virtual databases for novel chemical scaffolds that match the defined features and geometry, potentially identifying structurally diverse compounds with similar biological activity. dovepress.commdpi.com

Design Principles for Novel Analogues

Based on a validated pharmacophore model, several rational design principles can be applied to optimize the this compound scaffold. nih.gov Structure-activity relationship (SAR) studies are essential in this process, guiding the modification of the lead compound to enhance potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Conformational Restriction: The inherent flexibility of the two azepane rings and the linker can be entropically unfavorable for binding. lifechemicals.com Introducing rigidity into the scaffold, for instance by creating fused bicyclic diamine cores or incorporating double bonds, can lock the molecule into a more bioactive conformation, potentially increasing binding affinity. lifechemicals.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: The azepane rings can be replaced with other cyclic amines of varying sizes, such as piperidine (B6355638) or pyrrolidine (B122466). acs.orgresearchgate.net This strategy explores different spatial arrangements of the nitrogen atoms and alters the hydrophobic character of the scaffold. For example, replacing an azepane ring with a smaller piperidine ring would decrease the distance between the nitrogen and parts of the hydrophobic core, which may be favorable for certain targets. mdpi.com

Substitution and Functionalization: Adding substituents to the azepane rings can introduce new pharmacophoric features or modulate physicochemical properties. For instance, adding a hydroxyl group could introduce a new hydrogen bond donor/acceptor site, while adding an aromatic ring could introduce a new aromatic or hydrophobic interaction point. The position of substitution is critical and would be guided by the 3D pharmacophore model to ensure optimal interaction with the target. researchgate.net

Table 3: Exemplary Design Strategies for Analogue Synthesis

| Strategy | Modification Example | Predicted Impact | Rationale |

| Conformational Restriction | Introduction of a second bridge to create a fused bicyclic system. | Increased binding affinity and selectivity. | Reduces the entropic penalty upon binding by pre-organizing the pharmacophoric features. |

| Scaffold Hopping | Replacement of one azepane ring with a piperidine ring. | Altered spatial geometry and lipophilicity. | Probes the optimal ring size and geometry for the target's binding pocket. |

| Functionalization | Addition of a 4-hydroxyl group to one azepane ring. | Introduction of a new HBD/HBA feature. | May form an additional, affinity-enhancing interaction with the target protein. |

| Linker Modification | Shortening the linker from -CH2- to a direct bond. | Significantly alters the distance between the two amine features. | Tests the importance of the distance constraint between PI1 and PI2 in the pharmacophore model. |

By integrating pharmacophore modeling with these established medicinal chemistry design principles, computational studies can effectively guide the synthesis and evaluation of novel analogues of this compound, accelerating the discovery of compounds with desired biological activities. nih.govenamine.net

Mechanistic Biological and Pharmacological Investigations of Azepane Containing Systems

Molecular Target Engagement and Modulatory Effects

Extensive literature searches did not yield specific data on the molecular target engagement and modulatory effects of the compound 1-(Azepan-2-ylmethyl)azepane. Research on azepane-containing systems is broad, with various derivatives being investigated for their therapeutic potential across a range of biological targets. nih.govresearchgate.netlifechemicals.com The azepane ring is a key structural motif in numerous bioactive molecules and approved drugs, valued for its conformational flexibility which can be crucial for biological activity. lifechemicals.comwikipedia.org

Studies on different azepane derivatives have revealed engagement with a variety of molecular targets. For example, certain azepane sulfonamides have been identified as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Other derivatives have been developed as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are implicated in the intracellular signaling pathways of immune cells. The conformational diversity of the substituted azepane ring is often a determining factor in their bioactivity, and the strategic introduction of substituents can bias the ring to a conformation favorable for binding to a specific target. lifechemicals.com

While the broader class of azepane derivatives has been the subject of significant research, specific data concerning the molecular interactions and modulatory activities of this compound remains uncharacterized in the available scientific literature.

Enzyme Inhibition Profiling

There is no specific information available in the scientific literature regarding the enzyme inhibition profile of this compound. However, the azepane scaffold is a component of various compounds that have been evaluated for their enzyme inhibitory activity.

Inhibition of Protein Kinases (e.g., PKB-alpha, PKA)

While there is no data specifically on this compound, other novel azepane derivatives have been synthesized and assessed for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). For instance, a derivative of (-)-balanol containing an azepane ester moiety was found to be a potent inhibitor of PKB-alpha with an IC50 of 5 nM. epa.gov This highlights the potential of the azepane ring as a scaffold for the development of protein kinase inhibitors.

Inhibition of Glycine Transporter 1 (GlyT1)

A series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has been identified as novel inhibitors of the glycine transporter 1 (GlyT1). nih.gov In this series, the replacement of a piperidine (B6355638) ring with an azepane ring resulted in a modest increase in potency. Further optimization of the phenyl sulfonamide and the aromatic ring of the 2-(azepan-1-yl)-2-phenylethanamine moiety led to the discovery of a potent GlyT1 inhibitor with an IC50 of 37 nM. nih.gov

Inhibition of Fumarate Hydratase from Pathogens

No studies were found that investigated the inhibitory effect of this compound on fumarate hydratase from any source, including pathogens.

Modulation of Neurotransmitter Metabolism Enzymes

There is no available research on the modulation of neurotransmitter metabolism enzymes by this compound.

Exploration of Specific Biological Activities and Their Molecular Basis

Antimicrobial Action Mechanisms

The azepane scaffold is a key component in the rational design of novel antimicrobial agents. One prominent mechanism of action is the targeting of the bacterial ribosome. Azepane-monoglycosides have been designed as mimetics of aminoglycoside antibiotics. These compounds replace the central 2-deoxystreptamine (B1221613) scaffold of natural aminoglycosides with an azepane ring. This design allows them to bind to the ribosomal decoding-site RNA, thereby inhibiting bacterial protein synthesis and translation nih.govresearchgate.netucsd.edu. These azepane-glycosides have shown activity against Staphylococcus aureus, including aminoglycoside-resistant strains nih.govucsd.edu.

Another class of azepane-containing compounds, the pyridobenzazepine derivatives, have demonstrated both antibacterial and antifungal properties. These compounds were screened against a panel of Gram-negative and Gram-positive bacteria, as well as fungal strains. Certain derivatives exhibited potent activity, with Minimum Inhibitory Concentrations (MIC) in the range of 39-78 µg/mL against tested bacteria researchgate.net.

Furthermore, trihydroxylated azepane derivatives have been synthesized and shown to act as selective inhibitors of NagZ, a glucosaminidase involved in the muropeptide recycling pathway in Pseudomonas aeruginosa. Inhibition of NagZ can increase the sensitivity of this bacterium to β-lactam antibiotics, highlighting a synergistic antimicrobial strategy nih.gov.

Table 2: Antimicrobial Activity of a Pyridobenzazepine Derivative

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 39-78 | researchgate.net |

| Proteus hauseri | 39-78 | researchgate.net |

| Pseudomonas aeruginosa | 39-78 | researchgate.net |

| Staphylococcus aureus | 39-78 | researchgate.net |

| Candida albicans | 156-313 | researchgate.net |

| Saccharomyces cerevisiae | 156-313 | researchgate.net |

Antineoplastic Mechanisms (e.g., Apoptosis Induction, Cellular Metabolism Disruption)

The induction of apoptosis, or programmed cell death, is a primary mechanism through which many azepane-containing compounds exert their anticancer effects. Various classes of azepane derivatives have been shown to trigger this pathway in cancer cells.

Dibenzo[b,f]azepine derivatives have been designed as promising anticancer agents. Some of these compounds act as topoisomerase II inhibitors and DNA intercalators, mechanisms that lead to DNA damage and subsequently trigger apoptosis nih.gov. One such derivative arrested the cell cycle in the G1 phase and significantly increased the apoptosis ratio in leukemia cells nih.gov. Another study on dibenzo[b,f]azepine derivatives tethered to isoxazolines also demonstrated the induction of apoptosis in a time-dependent manner in breast cancer cells nih.gov.

Triterpenoids incorporating an azepane ring, such as azepano-betulin derivatives, have also been investigated for their cytotoxic properties. These compounds have shown pronounced cytotoxic activity against various human cancer cell lines, with the primary mechanism being the induction of apoptosis researchgate.netnih.govresearchgate.net. Flow cytometry analysis has confirmed that these compounds lead to both early and late-stage apoptosis in treated cancer cells nih.gov. Specifically, one azepano-betulinic cyclohexyl-amide was found to act preferentially through apoptosis induction researchgate.net. Betulin itself, a precursor for some of these derivatives, is known to induce apoptosis through the activation of the caspase cascade and by affecting the expression of apoptosis-related proteins like the Bcl-2 family members and by activating death receptors such as TRAIL receptors mdpi.comnih.gov.

While the disruption of cellular metabolism is a broad antineoplastic strategy, the primary and most clearly elucidated mechanism for the anticancer activity of the studied azepane derivatives is the induction of apoptosis through various signaling pathways.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound “this compound” in relation to the requested mechanistic biological and pharmacological investigations.

There is no available research detailing the antiviral, anti-inflammatory, neuroprotective, or analgesic mechanisms of this specific compound. Furthermore, no data exists regarding its central nervous system activity or its development and use as a biochemical or pharmacological research tool.

The provided outline requires a detailed analysis of these specific areas, and in the absence of any dedicated research on "this compound," it is not possible to generate an article that is scientifically accurate and adheres to the strict constraints of the request. General information about the broader class of azepane-containing systems cannot be substituted, as per the instructions to focus solely on the specified compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Identity

Chromatographic methods are indispensable for separating 1-(Azepan-2-ylmethyl)azepane from any unreacted starting materials, byproducts, or degradation products, thereby establishing its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity make it ideal for separating structurally similar impurities.

A typical HPLC method for an azepane derivative would involve a reverse-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. Due to the basic nature of the amine groups in this compound, an acidic modifier is often added to the mobile phase to ensure good peak shape and reproducibility. A study on the quantification of dibenz[b,f]azepine-5-carboxamide derivatives utilized a chiral HPLC-UV method, highlighting the technique's versatility for complex separations. nih.gov For general azepane compounds, a mobile phase of acetonitrile (B52724) and water with an additive like formic or phosphoric acid is common. sielc.com

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Data Interpretation:

The retention time of the main peak in the chromatogram serves as a qualitative identifier for this compound when compared to a reference standard. The area of the peak is proportional to its concentration, allowing for quantification. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For some azepane derivatives, purity levels of ≥98% as determined by HPLC are often reported. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the high boiling point of this compound might present a challenge, GC-MS analysis is feasible. This method provides not only chromatographic separation but also mass spectral data, which offers structural information.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The fragmentation patterns of cyclic amines like azepanes are often characterized by the loss of alkyl radicals and ring-opening pathways. researchgate.net For instance, the mass spectra of N-substituted azepanes often show fragments corresponding to the azepane ring and the substituent. lew.ro

Illustrative GC-MS Parameters:

| Parameter | Typical Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Expected Fragmentation:

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the bond between the two rings and fragmentation within the azepane rings themselves.

Other Instrumental Analytical Methods (e.g., Elemental Analysis)

Beyond chromatographic techniques, other instrumental methods are crucial for the complete characterization of this compound.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₂₆N₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For a related compound, 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate, the molecular formula was determined to be C₁₅H₂₈N₂O₅. vulcanchem.com

Theoretical Elemental Composition of this compound (C₁₃H₂₆N₂):

| Element | Theoretical Percentage (%) |

| Carbon | 74.22 |

| Hydrogen | 12.46 |

| Nitrogen | 13.32 |

Data Interpretation:

The results of the elemental analysis are typically considered acceptable if the experimental values are within ±0.4% of the theoretical values. This confirms the empirical formula of the compound and, in conjunction with molecular weight determination by mass spectrometry, its molecular formula.

Future Research Trajectories and Interdisciplinary Applications

Rational Design and De Novo Synthesis of Novel Bis-Azepane Compounds

The future of bis-azepane research will heavily rely on sophisticated design and synthesis strategies to create libraries of novel derivatives for systematic screening. Rational design, which utilizes three-dimensional structural information of biological targets, has been successfully applied to create azepane-based compounds like azepane-glycoside antibiotics that target bacterial ribosomes. nih.govucsd.eduresearchgate.net This approach, replacing known scaffolds like 2-deoxystreptamine (B1221613) with an azepane ring, could be adapted for designing bis-azepane compounds aimed at dimeric proteins or targets with multiple adjacent binding sites.

De novo synthesis of such complex molecules presents a significant challenge, often requiring multi-step sequences. researchgate.netontosight.ai Established methods for creating the azepane ring, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and cycloadditions, form the foundation for these synthetic endeavors. researchgate.netresearchgate.netresearchgate.net Advanced strategies that could be employed include:

Convergent Synthesis: Preparing substituted azepane monomers and then coupling them using various linker chemistries to rapidly generate diversity.

Tandem Reactions: Developing one-pot reactions, such as the silyl-aza-Prins cyclization or Cu(I)-catalyzed tandem amination/cyclization, to efficiently construct the seven-membered ring system with desired substitutions. researchgate.net

Stereoselective Synthesis: Employing methods like osmium-catalyzed tethered aminohydroxylation to control the stereochemistry of hydroxylated azepanes, which is crucial for biological activity. nih.gov The synthesis of both piperidine (B6355638) and azepane scaffolds from common intermediates demonstrates the feasibility of creating diverse stereoisomers. researchgate.net

These synthetic campaigns would aim to explore variations in the linker connecting the two azepane rings, the substitution patterns on the rings themselves, and the stereochemical relationships between all chiral centers.

Comprehensive Pharmacological Profiling and Target Validation Studies

A critical future direction is the thorough pharmacological investigation of newly synthesized bis-azepane compounds. The azepane motif is present in numerous bioactive molecules with a wide array of activities, including anticancer, antiviral, and antidiabetic properties. researchgate.net A comprehensive profiling effort would be necessary to uncover the full therapeutic potential of bis-azepane derivatives.

A systematic approach would involve:

Broad-Spectrum Screening: Testing new compounds against a wide panel of biological targets, such as G protein-coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases, proteases), and transporters.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, SAR studies would be conducted by systematically modifying the bis-azepane scaffold to optimize potency and selectivity. For instance, studies on N-benzylated bicyclic azepanes revealed that halogenation of the benzyl (B1604629) group significantly modulated activity and selectivity against monoamine transporters like NET, DAT, and SERT. nih.govacs.org

Target Validation: For promising compounds, validating the biological target is essential. This can be achieved through multiple methods. Molecular docking studies can provide insights into binding modes, as demonstrated with azepano-triterpenoids and their potential inhibition of M. tuberculosis enzymes. mdpi.com Furthermore, solving the co-crystal structure of a compound bound to its protein target, as was done for azepane derivatives inhibiting Protein Kinase A (PKA), provides definitive evidence of the binding interaction and guides further optimization. nih.gov

Investigations could also explore less conventional therapeutic applications, such as the development of azepane-based pharmacological chaperones for treating genetic disorders like Gaucher disease by stabilizing mutant enzymes. nih.gov

Integration with Chemical Biology Approaches for Target Discovery

For novel bis-azepane compounds discovered through phenotypic screens—where a compound's activity is observed in cells or organisms without prior knowledge of its target—identifying the molecular mechanism of action is a major challenge. nih.gov Modern chemical biology provides a powerful toolkit for this "target deconvolution" process. nih.govmdpi.com

Future research should integrate these cutting-edge approaches:

Computational Target Prediction: Initial hypotheses can be generated using tools like polypharmacology browsers, which predict targets based on structural similarity to known active molecules. acs.org

Affinity-Based Proteomics: A lead compound can be chemically modified to create a probe by introducing a reactive group (e.g., a photo-affinity label like diazirine) and a reporter tag (e.g., an alkyne for click chemistry). mdpi.com This probe can then be used to covalently capture its protein targets from cell lysates, which are subsequently identified using mass spectrometry. mdpi.com

Label-Free Target Identification: Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the identification of drug targets in living cells. mdpi.com This method relies on the principle that a protein becomes more thermally stable when its ligand is bound. By combining CETSA with quantitative mass spectrometry, it's possible to identify which proteins are stabilized by the compound, thus revealing its targets. mdpi.com

Engineered Degraders: A highly advanced strategy involves designing the bis-azepane derivative to function as a "molecular glue" or monovalent degrader. As recently demonstrated for SMARCA2/A4 bromodomain ligands, a small molecule can be designed to create a new surface that recruits an E3 ligase, leading to the ubiquitination and degradation of the target protein. biorxiv.org Exploring if bis-azepanes can induce the degradation of specific protein targets would be a novel and impactful research avenue.

These chemical biology strategies are crucial for translating a bioactive hit compound into a validated chemical probe for studying biological processes or a lead candidate for drug development. nih.govnih.gov

Exploration in Materials Science, Catalysis, and Agrochemical Research

The unique structural properties of the bis-azepane scaffold suggest potential applications beyond medicine. Future interdisciplinary research should explore these non-pharmaceutical avenues.

Materials Science: Complex heterocyclic compounds are being investigated as building blocks for advanced materials. ontosight.ai The bis-azepane structure, with its two nitrogen atoms, could serve as a novel monomer for the synthesis of specialty polyamides or other polymers with unique thermal or mechanical properties. The defined stereochemistry could also be used to create highly ordered materials.

Catalysis: Heterocyclic compounds are frequently used as ligands in asymmetric catalysis. acs.org Chiral spiro-azepinium compounds have been synthesized and investigated for their catalytic potential. mdpi.com Similarly, chiral bis-azepane derivatives could be designed to act as bidentate or tridentate ligands for transition metals. These novel ligand-metal complexes could then be tested for their efficacy in catalyzing stereoselective reactions, which are of high value in the fine chemical and pharmaceutical industries.

Agrochemical Research: Azepane derivatives are recognized as valuable intermediates in the synthesis of agricultural chemicals. cymitquimica.com The azepane core is a feature in molecules designed as novel pesticides or plant growth regulators. ontosight.ai Future research could involve screening bis-azepane libraries for herbicidal, insecticidal, or fungicidal activity, potentially leading to new classes of agrochemicals.

Interactive Data Table: Potential Research Applications for Bis-Azepane Compounds

| Research Area | Specific Application | Key Methodologies | Relevant Findings from Analogs |

|---|---|---|---|

| Pharmacology | Monoamine Transporter Inhibitors | Radioligand Binding Assays, SAR | Bicyclic azepanes show potent and selective inhibition of NET, DAT, and SERT. nih.govacs.org |

| Pharmacology | Kinase Inhibitors | Enzyme Inhibition Assays, X-ray Crystallography | Azepane derivatives act as potent inhibitors of PKB/Akt and PKA. nih.gov |

| Pharmacology | Antimicrobials | MIC Determination, Molecular Docking | Azepane-glycosides inhibit bacterial ribosomes nih.gov; Azepano-triterpenoids show antimycobacterial activity. mdpi.com |